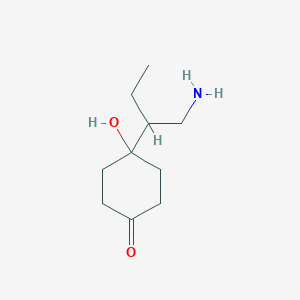
4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one is a chemical compound with a unique structure that combines an aminobutan group with a hydroxycyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one typically involves the reaction of cyclohexanone with an appropriate aminobutan derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the use of palladium catalysts in hydrogenation reactions can be crucial for the formation of the aminobutan group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one has several scientific research applications:
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The aminobutan group can interact with enzymes and receptors, modulating their activity. The hydroxycyclohexanone core can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminobutan-2-yl)azepan-4-ol: This compound has a similar aminobutan group but a different core structure, leading to different chemical and biological properties.
4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol: Another similar compound with a piperidine core, which affects its reactivity and applications.
Uniqueness
4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.
Biological Activity
4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one, a compound with the CAS number 1522004-33-6, has garnered attention in recent research for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C10H19NO2 with a molecular weight of 185.26 g/mol. The structure features a cyclohexanone core substituted with an amino group and a hydroxyl group, which are critical for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amine and hydroxyl groups likely contributes to its ability to form hydrogen bonds, enhancing binding affinity to target proteins.
Pharmacological Effects
Studies have shown that this compound exhibits several pharmacological effects, including:
- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Anti-inflammatory Properties : Preliminary investigations indicate that it may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in vitro, indicating potential applications in neurodegenerative diseases.
Synthesis and Evaluation
A study focused on synthesizing derivatives of 4-hydroxycyclohexanone reported on the biological evaluation of similar compounds. These studies often employ various assays to assess cytotoxicity, anti-inflammatory effects, and enzyme inhibition .
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antioxidant | TBD | |
| Similar Derivative A | Anti-inflammatory | 25 | |
| Similar Derivative B | Neuroprotective | 15 |
In Vivo Studies
In vivo studies conducted on related compounds have demonstrated significant reductions in markers of inflammation and oxidative stress in animal models. For instance, a derivative showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels in mice subjected to inflammatory stimuli .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(1-aminobutan-2-yl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-8(7-11)10(13)5-3-9(12)4-6-10/h8,13H,2-7,11H2,1H3 |
InChI Key |
OKVTWEYZEJSVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCC(=O)CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















